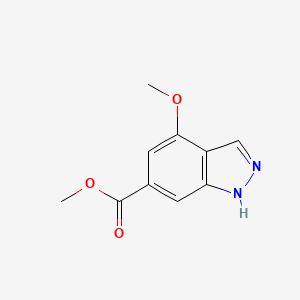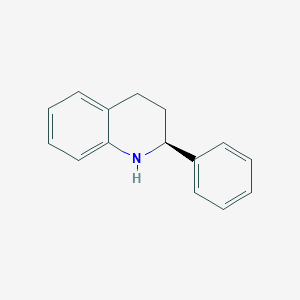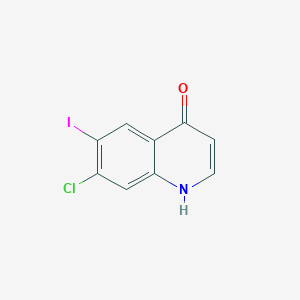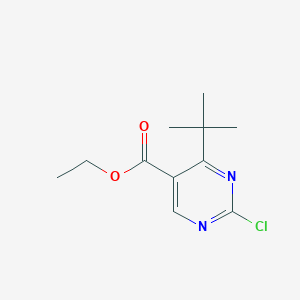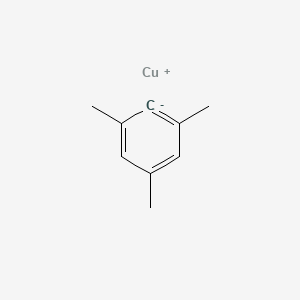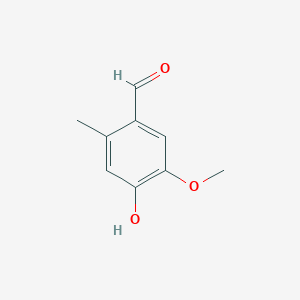
4-Hydroxy-5-methoxy-2-methylbenzaldehyde
Übersicht
Beschreibung
4-Hydroxy-5-methoxy-2-methylbenzaldehyde , also known as 4-Hydroxy-o-anisaldehyde , is an organic compound with the chemical formula C9H10O3 . It falls within the class of benzaldehyde derivatives and exhibits interesting properties due to its aromatic structure. The compound is characterized by a hydroxy group (OH) at the para position, a methoxy group (OCH3) at the meta position, and a methyl group (CH3) at the ortho position on the benzene ring .
Synthesis Analysis
The synthesis of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde involves various methods, including condensation reactions, oxidation processes, and modifications of existing benzaldehyde derivatives. Researchers have explored both chemical and enzymatic routes to obtain this compound. For instance, it can be synthesized by the oxidation of 4-methoxy-2-methylbenzyl alcohol using suitable oxidizing agents .
Molecular Structure Analysis
The molecular structure of 4-Hydroxy-5-methoxy-2-methylbenzaldehyde consists of a benzene ring with the aforementioned substituents. The hydroxy group provides polarity, while the methoxy and methyl groups contribute to steric effects. The compound’s aromaticity plays a crucial role in its reactivity and biological interactions .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Photochemical Properties
- Photochemistry of o-Tolualdehydes : The impact of oxy and dioxy substituents on photochemical conversion of 2-methylbenzaldehydes to o-quinodimethanes (o-QDMs) is significant. Specifically, 4-methoxy or 4,5-dioxy substituents prevent the formation of o-QDM in 4-hydroxy-5-methoxy-2-methylbenzaldehyde (Charlton & Koh, 1988).
Synthesis and Derivatives
- Anodic Acetoxylation : Anodic oxidation of similar compounds leads to acetoxylated products, indicating potential applications in synthetic organic chemistry (Ohmori, Matsumoto, & Masui, 1980).
- Synthesis of Chalcones : Derivatives like 4-hydroxy-3-methylchalcone synthesized from 4-hydroxy-3-methylbenzaldehyde and 4-hydroxy-3-methoxybenzaldehyde have demonstrated antibacterial activity, suggesting potential in the development of antibacterial agents (Hapsari et al., 2018).
Chemical Modifications
- Ring Omethylation : Research on the selective introduction of methyl groups into the benzene ring of similar compounds shows potential for the development of new synthetic pathways (Sinhababu & Borchardt, 1983).
Applications in Solid Phase Organic Synthesis
- Amide-Based Linkers : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been explored as linkers for solid-phase organic synthesis, demonstrating their utility in the synthesis of secondary amides (Swayze, 1997).
Biological Applications
- Antibacterial Activities : Research on methylchalcone derivatives synthesized from related compounds showed significant antibacterial activity, indicating potential applications in developing new antibacterial drugs (Ismiyarto et al., 2018).
Molecular Structure Studies
- Density Functional Study : Investigations into the molecular structure and vibrational spectra of similar compounds, such as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, can provide insights into intramolecular charge transfer and bonding features (Nataraj, Balachandran, & Karthick, 2011).
Eigenschaften
IUPAC Name |
4-hydroxy-5-methoxy-2-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-6-3-8(11)9(12-2)4-7(6)5-10/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMCHJAOXXQRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633965 | |
| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
CAS RN |
42044-81-5 | |
| Record name | 4-Hydroxy-5-methoxy-2-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70633965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

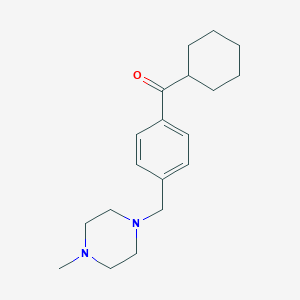
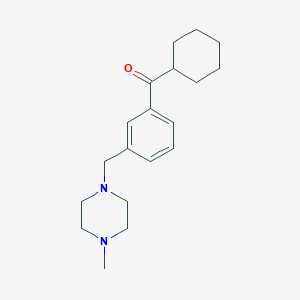
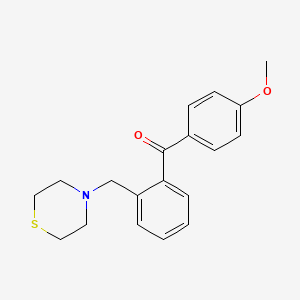
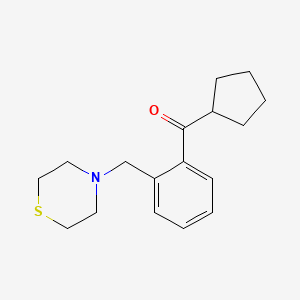

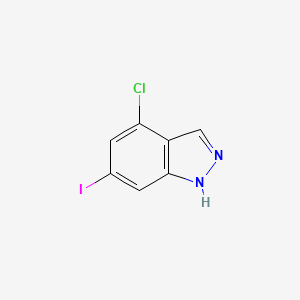
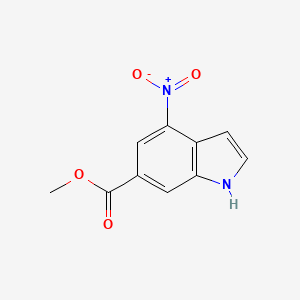
![3-Iodo-5-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1603960.png)
